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Introduction

Dalpiciclib (also known as SHR6390) is a novel, orally administered, and highly selective
inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By targeting the CDK4/6-
retinoblastoma (Rb) pathway, Dalpiciclib induces G1 phase cell cycle arrest and has
demonstrated significant anti-tumor activity in various preclinical cancer models.[3][4] This
technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK)
and oral bioavailability of Dalpiciclib, based on available scientific literature. The information
presented herein is intended to support further research and development of this promising
therapeutic agent.

Pharmacokinetic Profile

The preclinical pharmacokinetic profile of Dalpiciclib has been primarily characterized in
mouse models, demonstrating favorable properties that support its oral administration.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Dalpiciclib in plasma
and tumor tissue following a single oral administration in a xenograft mouse model.
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Parameter Plasma Tumor Tissue

Dose 75 mg/kg 75 mg/kg

Tmax (h) 0.5 ~2

Cmax 2305 ng/mL 11067 ng/g

t1/2 (h) ~3 8.6

Animal Model COLO 205 Xenograft Mice COLO 205 Xenograft Mice

Data extracted from Long, F., et al. (2019). Preclinical characterization of SHR6390, a novel
CDK 4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science, 110(4),
1420-1430.

Experimental Protocols

This section details the methodology employed in the key preclinical pharmacokinetic study of
Dalpiciclib.

Pharmacokinetic Analysis in Xenograft Mice

Objective: To determine the pharmacokinetic profile of Dalpiciclib in plasma and tumor tissue.

Animal Model: Female BALB/c nude mice bearing COLO 205 human colorectal cancer

xenografts.

Dosing:

o Asingle oral dose of 75 mg/kg of Dalpiciclib was administered to the tumor-bearing mice.
Sample Collection:

e Blood and tumor tissue samples were collected at various time points post-administration.
Analytical Method:

e The concentration of Dalpiciclib in plasma and tumor tissue was quantified using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic Parameter Calculation:

» Standard non-compartmental analysis was used to determine the key pharmacokinetic
parameters, including maximum concentration (Cmax), time to maximum concentration
(Tmax), and half-life (t1/2).

Experimental Workflow: Preclinical Pharmacokinetics
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Experimental Workflow for Preclinical Pharmacokinetic Studly.

Metabolism and Transporter Interactions

Understanding the metabolic pathways and transporter interactions of a drug candidate is
crucial for predicting its in vivo behavior and potential drug-drug interactions.

Metabolism

In vivo studies have indicated that Dalpiciclib is primarily metabolized in the liver.[1] The major
enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1]

Dalpiciclib Metabolism
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Simplified Metabolic Pathway of Dalpiciclib.
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Transporter Interaction

Preclinical in vivo studies have shown that Dalpiciclib is a substrate of P-glycoprotein (P-gp),
an efflux transporter.[1] This interaction may have implications for the drug's distribution,
particularly across the blood-brain barrier, where P-gp is highly expressed.[1] A preclinical
tissue distribution study in rats indicated that while Dalpiciclib was widely distributed in various
tissues, it had limited brain penetration.[1]

Dalpiciclib and P-glycoprotein Interaction
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Interaction of Dalpiciclib with P-glycoprotein.

Discussion and Future Directions

The available preclinical data indicate that Dalpiciclib possesses favorable pharmacokinetic
properties for an orally administered anti-cancer agent. It achieves high concentrations in tumor
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tissue relative to plasma, a desirable characteristic for targeted cancer therapy. The primary
metabolism by CYP3A4 and its interaction with P-gp are important considerations for potential
drug-drug interactions in future clinical development.

Further preclinical studies would be beneficial to provide a more complete picture of
Dalpiciclib's pharmacokinetic profile. Specifically, data on the absolute oral bioavailability in
different species, as well as pharmacokinetic studies in non-rodent models such as dogs,
would be valuable for interspecies scaling and prediction of human pharmacokinetics. The
results of the unpublished tissue distribution study in rats, once available, will provide further
insights into the disposition of Dalpiciclib.

Conclusion

Dalpiciclib demonstrates a promising preclinical pharmacokinetic profile, characterized by
good oral absorption and significant tumor penetration in a mouse xenograft model. Its
metabolism is primarily mediated by CYP3A4, and it is a substrate for the P-gp efflux
transporter. These findings support the continued clinical development of Dalpiciclib as a
potential new therapy for various cancers. Further preclinical investigation into its absolute
bioavailability and pharmacokinetics in other species will be instrumental in optimizing its
clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-dalpiciclib-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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